Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate
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Overview
Description
Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an imidazo[1,5-B]beta-carboline core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate typically involves multi-step reactions. One common approach is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by further modifications to introduce the necessary functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate involves its interaction with specific molecular targets and pathways. The imidazo[1,5-B]beta-carboline core is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another heterocyclic compound with similar structural features.
Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares a similar core structure and is synthesized via the Biginelli reaction.
Uniqueness
Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate is unique due to its specific functional groups and the presence of the imidazo[1,5-B]beta-carboline core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H21N3O3S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 4-(14-oxo-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate |
InChI |
InChI=1S/C27H21N3O3S/c1-33-26(32)17-11-13-18(14-12-17)29-25(31)22-15-20-19-9-5-6-10-21(19)28-23(20)24(30(22)27(29)34)16-7-3-2-4-8-16/h2-14,22,24,28H,15H2,1H3 |
InChI Key |
NTOSEONFBFZTIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=S)C5=CC=CC=C5)NC6=CC=CC=C46 |
Origin of Product |
United States |
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